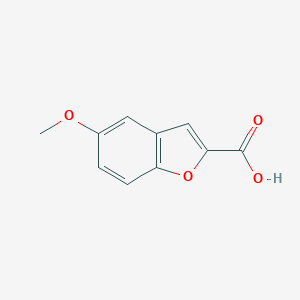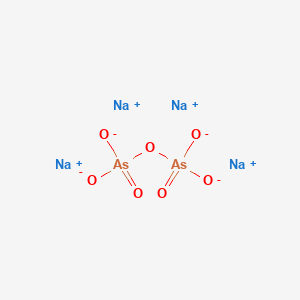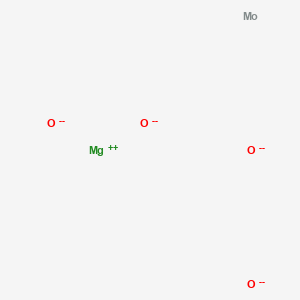
Magnesium;molybdenum;oxygen(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Magnesium;molybdenum;oxygen(2-)” is also known as Magnesium Molybdate . It is a compound with the linear formula MgMoO4 . The compound appears as a powder and has a molecular weight of 184.24 . The compound is generally available in most volumes, and high purity, submicron, and nanopowder forms may be considered .
Synthesis Analysis
Magnesium Molybdate can be synthesized through different chemical or physical routes . The reaction of MoCl5 methanolysis in the presence of magnesium ions was shown to produce an extensive row of heterobimetallic Mg–Mo (V, VI) oxomethoxides .Molecular Structure Analysis
The molecular structure of Magnesium Molybdate consists of Mg2+ ions and O2 ions . The structure of the compound can be determined by X-ray diffraction .Chemical Reactions Analysis
Magnesium reacts with oxygen in a redox reaction where Mg is oxidized and O is reduced . At room temperature, molybdenum does not react with oxygen, O2. If heated to red heat, the trioxide molybdenum (VI) oxide, MoO3, is formed .Physical And Chemical Properties Analysis
Magnesium Molybdate has a density of 2.21 g/cm3 . Molybdenum is one of the ‘refractory metals’, extraordinarily resistant to heat and wear . Magnesium is one of the lightest structural metals, providing higher strength and stiffness .Wissenschaftliche Forschungsanwendungen
1. Dual-ion Electrode Material for Rechargeable Magnesium Batteries
Hexagonal molybdenum trioxide (h-MoO3) has been prepared and studied for its application as a dual-ion electrode in rechargeable magnesium batteries. This research represents the first instance of divalent cation (Mg2+) insertion into h-MoO3. The material's electrochemical performance is enhanced when used in conjunction with activated carbon, making h-MoO3 a promising dual-ion electrode material (Cabello et al., 2020).
2. Ion-transfer Battery Systems
Molybdenum(VI) oxide has been studied for the electrochemical insertion of magnesium, alongside lithium and sodium, for use in ion-transfer battery systems. This research emphasizes the potential of magnesium insertion in molybdenum(VI) oxide for high-value battery applications, showcasing specific charges obtained in various electrolytes (Spahr et al., 1995).
3. Catalysis and Oxidation Reactions
Magnesium molybdates have been researched for their catalytic properties, particularly in the selective oxidation of alkanes. This study reveals the formation of different phases of magnesium molybdate and their respective catalytic activities, providing insights into their use in industrial catalysis processes (Yoon et al., 1999).
4. Corrosion Resistance and Mechanical Property Enhancement
Research on plasma electrolytic oxidation (PEO) treatment of magnesium alloys with molybdenum disulphide (MoS2) particle addition has highlighted significant improvements in mechanical properties, corrosion, and wear resistance. This advancement is critical for the application of magnesium alloys in industries requiring lightweight and durable materials (Lou et al., 2018).
5. Adsorbents and Catalysts
Magnesium oxide and magnesium hydroxide have been thoroughly reviewed for their properties and applications, including their roles as adsorbents, catalysts, and flame retardants. The versatility of these compounds is explored in various scientific and industrial applications, making them materials of high interest for further research and development (Pilarska et al., 2017).
Safety And Hazards
Zukünftige Richtungen
Magnesium-based metal matrix composites are being explored for structural applications, hydrogen energy storage, and biomedical applications . Molybdenum-based electrocatalysts are being studied for their potential in hydrogen evolution reactions . The use of nanoscale fillers, including Magnesium Oxide, is a trend in various applications .
Eigenschaften
IUPAC Name |
magnesium;molybdenum;oxygen(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mg.Mo.4O/q+2;;4*-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYAOMJXRGBYBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[Mg+2].[Mo] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MgMoO4-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Magnesium;molybdenum;oxygen(2-) | |
CAS RN |
12013-21-7 |
Source


|
| Record name | Magnesium molybdenum oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012013217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


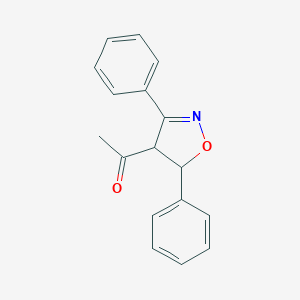
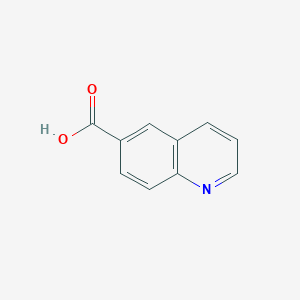

![2,5,12,15,18,21-Hexaoxatricyclo[20.4.0.06,11]hexacosa-1(26),6,8,10,22,24-hexaene](/img/structure/B82422.png)

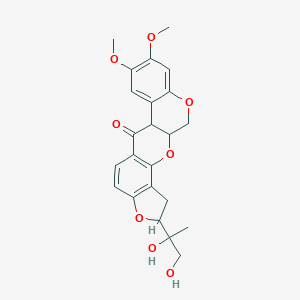
![1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester](/img/structure/B82428.png)




